

Vedroprevir: An In-Depth Analysis of its In Vitro Antiviral Spectrum

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Compound of Interest

Compound Name: Vedroprevir

Cat. No.: B1683479

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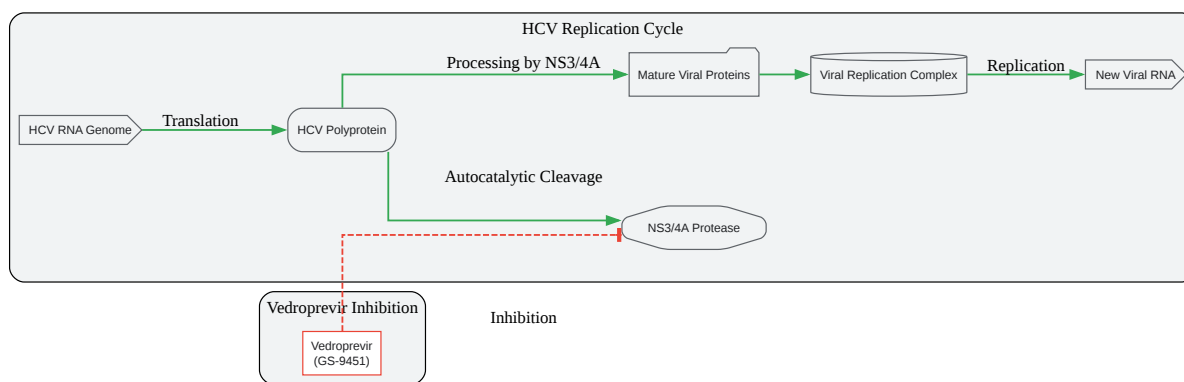
For Researchers, Scientists, and Drug Development Professionals

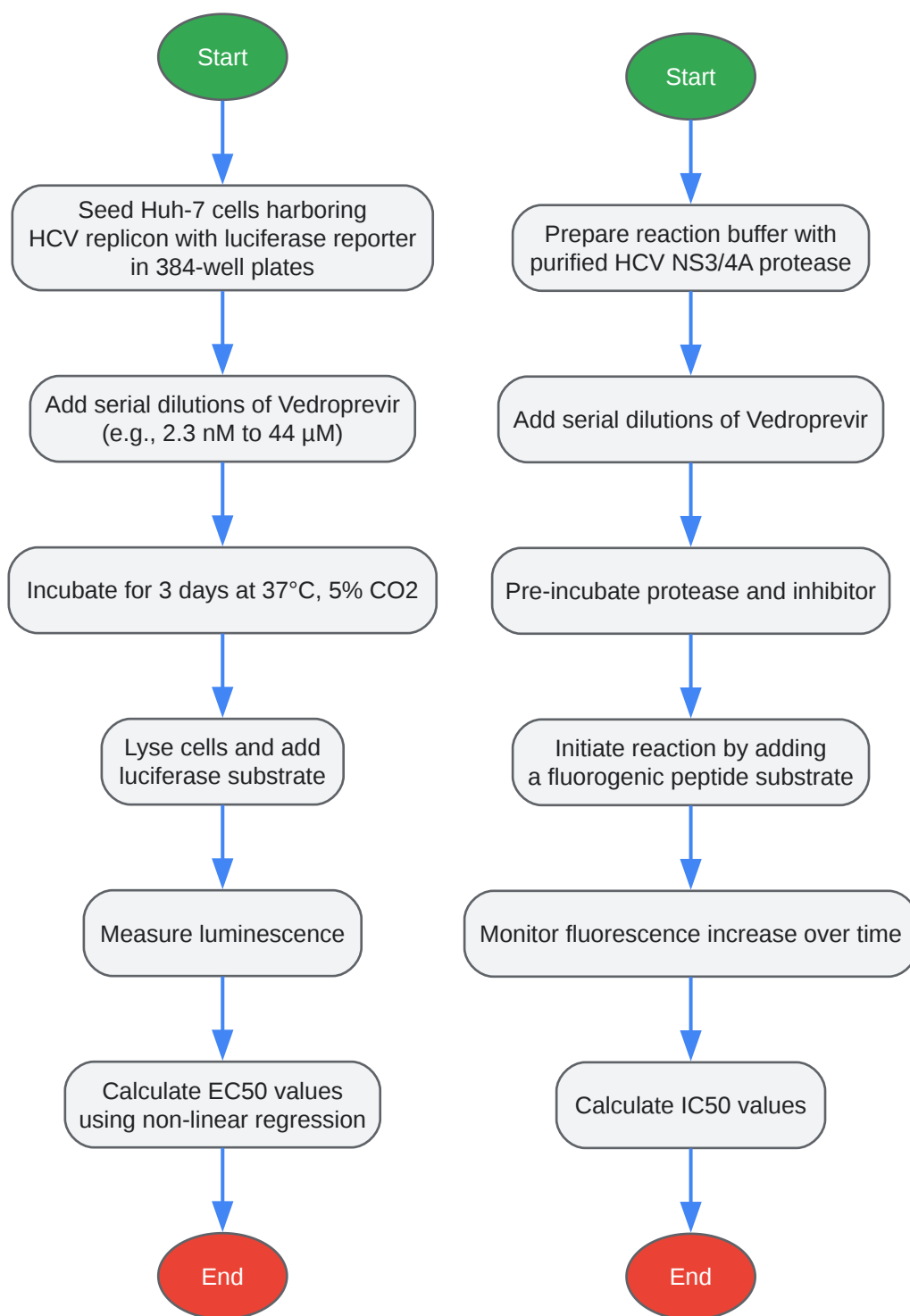
Introduction

Vedroprevir (GS-9451) is a potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This serine protease is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of **Vedroprevir**, detailing its activity against various HCV genotypes, its resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action

Vedroprevir exerts its antiviral effect by binding to the active site of the HCV NS3/4A protease, thereby preventing the processing of the viral polyprotein into mature, functional proteins. This inhibition of viral polyprotein processing ultimately halts HCV replication.





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